molecular formula C4H6N2O2S B1236343 (Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE CAS No. 92138-10-8

(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE

Cat. No.: B1236343
CAS No.: 92138-10-8
M. Wt: 146.17 g/mol
InChI Key: QEYNZJBVNYDZKZ-OWOJBTEDSA-N
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Description

Z-associated protein A (ZAPA) is a small cytoplasmic protein that is broadly conserved among bacteria. It plays a crucial role in bacterial cell division by enhancing the stability of the FtsZ ring, which is essential for cytokinesis. ZAPA forms dimers and tetramers in vitro and is known to interact with FtsZ, promoting its polymerization and filament bundling .

Properties

CAS No.

92138-10-8

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

(E)-3-carbamimidoylsulfanylprop-2-enoic acid

InChI

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+

InChI Key

QEYNZJBVNYDZKZ-OWOJBTEDSA-N

SMILES

C(=CSC(=N)N)C(=O)O

Isomeric SMILES

C(=C/SC(=N)N)\C(=O)O

Canonical SMILES

C(=CSC(=N)N)C(=O)O

Synonyms

3-((aminoiminomethyl)thio)-2-propenoic acid
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrobromide
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrochloride, (Z)-isomer
3-((aminoiminomethyl)thio)-2-propenoic acid, (E)-isomer
ZAPA

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZAPA involves the expression of the protein in bacterial systems such as Escherichia coli. The gene encoding ZAPA is cloned into an expression vector, which is then introduced into the bacterial cells. The bacteria are cultured under conditions that induce the expression of ZAPA, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: Industrial production of ZAPA follows similar principles but on a larger scale. Fermentation processes are optimized to maximize the yield of ZAPA. The purification process is scaled up, often involving multiple chromatography steps to ensure the purity and activity of the protein .

Chemical Reactions Analysis

Types of Reactions: ZAPA primarily undergoes protein-protein interactions, particularly with FtsZ. It does not participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is characterized by its ability to modulate the assembly and stability of FtsZ filaments .

Common Reagents and Conditions: The interaction between ZAPA and FtsZ is studied under various conditions, including different pH levels and the presence of GTP, which is essential for FtsZ polymerization. The formation of ZAPA-FtsZ complexes is often analyzed using techniques such as fluorescence resonance energy transfer (FRET) and electron microscopy .

Major Products Formed: The primary outcome of ZAPA’s interaction with FtsZ is the formation of stable FtsZ filaments and bundles, which are crucial for the formation of the Z-ring during bacterial cell division .

Scientific Research Applications

ZAPA has several scientific research applications, particularly in the study of bacterial cell division. It is used to investigate the mechanisms of FtsZ polymerization and the formation of the Z-ring. Additionally, ZAPA serves as a model protein for studying protein-protein interactions and the regulation of cytoskeletal structures in bacteria .

In medicine, ZAPA and its interactions with FtsZ are explored as potential targets for developing new antibacterial agents. By inhibiting the function of ZAPA, it may be possible to disrupt bacterial cell division, providing a novel approach to combating bacterial infections .

Mechanism of Action

ZAPA exerts its effects by binding to FtsZ with an approximate 1:1 molar stoichiometry. This interaction promotes the polymerization of FtsZ and the formation of stable filaments and bundles. ZAPA enhances the cooperativity of FtsZ polymer association, thereby stabilizing the proto-ring structure essential for bacterial cytokinesis .

Comparison with Similar Compounds

ZAPA is similar to other FtsZ-associated proteins, such as Z-associated protein B (ZapB). Both proteins interact with FtsZ and play roles in stabilizing the Z-ring. ZAPA is unique in its ability to form both dimers and tetramers, which may influence its interaction with FtsZ and its overall function in cell division .

List of Similar Compounds:
  • Z-associated protein B (ZapB)
  • ZipA (another FtsZ-associated protein)
  • FtsA (an actin-like protein that also interacts with FtsZ)

These proteins collectively contribute to the regulation and stabilization of the FtsZ ring, but each has distinct properties and roles in the process of bacterial cell division .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE
Reactant of Route 2
(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE

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